2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one
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Overview
Description
2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with benzyl and phenyl substituents. Pyrroloquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one typically involves multi-step reactions. One common method is the intramolecular Wittig reaction, which involves the formation of phosphorus ylides followed by cyclization . The reaction conditions often include the use of triphenylphosphine and acetylenic esters under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also contain a quinoline ring and have been studied for their pharmacological properties.
Uniqueness
2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and phenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
36796-96-0 |
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Molecular Formula |
C24H18N2O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-benzyl-9-phenyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C24H18N2O/c27-24-23-20(16-26(24)15-17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)19-13-7-8-14-21(19)25-23/h1-14H,15-16H2 |
InChI Key |
IIOMKAGPYJPVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N=C2C(=O)N1CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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